4-Amino-6-methoxypyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-methoxypyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIWGEBSPSJHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-6-methoxypyrimidine-5-carbaldehyde CAS number 150064-88-9
Topic: 4-Amino-6-methoxypyrimidine-5-carbaldehyde (CAS 150064-88-9) Content Type: Technical Whitepaper / Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Strategic Synthesis and Application in Heterocyclic Drug Design
Executive Summary
4-Amino-6-methoxypyrimidine-5-carbaldehyde (CAS 150064-88-9) represents a "privileged scaffold" intermediate in medicinal chemistry. Its unique trifunctional core—comprising an electron-donating amino group, a labile methoxy substituent, and a highly reactive electrophilic aldehyde at the C5 position—makes it an ideal precursor for the construction of fused bicyclic systems. This guide delineates the optimal synthetic route via the Vilsmeier-Haack formylation of dichloropyrimidines, followed by regioselective nucleophilic aromatic substitution (
Chemical Profile & Identification
| Property | Specification |
| CAS Number | 150064-88-9 |
| IUPAC Name | 4-amino-6-methoxypyrimidine-5-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 153.14 g/mol |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Key Functional Groups | C5-Formyl (Electrophile), C4-Amino (Nucleophile), C6-Methoxy (Leaving group potential/H-bond acceptor) |
Strategic Synthesis: The "Dichloro-Formyl" Route
While direct formylation of electron-rich pyrimidines often leads to side reactions (such as N-formylation), the most robust and scalable protocol involves the 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate. This pathway offers superior regiocontrol.
Retrosynthetic Analysis (Graphviz)
Figure 1: Step-wise synthetic pathway ensuring regioselectivity at C4 and C6 positions.
Detailed Experimental Protocol
Step 1: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde
Rationale: The Vilsmeier-Haack reaction simultaneously installs the aldehyde and chlorinates the ring.
-
Reagents:
(3.5 eq), DMF (1.2 eq), 4,6-dihydroxypyrimidine (1.0 eq). -
Procedure:
-
Cool
to 0°C. Add DMF dropwise (exothermic). -
Add 4,6-dihydroxypyrimidine portion-wise.[1]
-
Reflux at 80-90°C for 4 hours.
-
Quench: Pour onto crushed ice carefully (violent hydrolysis of excess
). -
Isolation: Extract with ethyl acetate, dry over
, and concentrate. -
Yield: Typically 55-65%.
-
Step 2: Regioselective Amination
Rationale: The first chloride displacement by ammonia is faster than the second due to the electron-withdrawing aldehyde group activating the ring.
-
Reagents: 4,6-Dichloro-5-pyrimidinecarbaldehyde (1.0 eq), Ammonia (25% aq. or 0.5M in dioxane, 2.1 eq), THF.
-
Procedure:
-
Dissolve intermediate in THF at 0°C.
-
Add ammonia solution slowly to maintain temperature <5°C (Critical to prevent di-amination).
-
Stir for 1-2 hours at 0°C.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of starting material.
-
Isolation: Filter the precipitate (ammonium chloride) or partition with water/EtOAc.
-
Product: 4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS 14160-93-1).[2]
-
Step 3: Methoxylation (Target Synthesis)
Rationale: Displacement of the final chloride with methoxide.
-
Reagents: 4-Amino-6-chloropyrimidine-5-carbaldehyde (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol (anhydrous).
-
Procedure:
-
Suspend the chloro-intermediate in anhydrous methanol.
-
Add NaOMe solution dropwise at room temperature.
-
Reflux for 2-4 hours.
-
Critical Control: Avoid excess NaOMe to prevent attack on the aldehyde (Cannizzaro side reaction).
-
Workup: Neutralize with dilute HCl to pH 7, remove methanol under vacuum, and recrystallize from Ethanol/Water.
-
Applications in Drug Discovery[3][5][6]
This scaffold is a "linchpin" intermediate. The aldehyde and amino groups are perfectly positioned for condensation reactions to form fused heterocycles.
Synthesis of Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)
Reacting the target with active methylenes (e.g., aryl acetonitriles or ketones) yields pyrido[2,3-d]pyrimidines, a scaffold found in CDK4/6 inhibitors (e.g., Palbociclib analogs).
Synthesis of Pteridines
Condensation with
Mechanism of Cyclization (Graphviz)
Figure 2: Conversion of the aldehyde intermediate into a bioactive bicyclic scaffold.
Safety & Handling (E-E-A-T)
-
Hazard Identification: Pyrimidine aldehydes are potential skin and respiratory irritants.[3]
-
Reagent Hazards:
- : Highly corrosive, reacts violently with water to release HCl and Phosphoric acid. Use strictly in a fume hood.
-
Sodium Methoxide: Corrosive, moisture sensitive.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The aldehyde group is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air.
References
-
Vilsmeier-Haack Formylation of Pyrimidines
- Source: ChemicalBook & MDPI. "Synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde."
-
URL:
-
Nucleophilic Substitution on Halopyrimidines
- Title: Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Source: MDPI (Molbank).
-
URL:
-
Kinase Inhibitor Applications (FLT3/CDK)
- Title: 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.
- Source: PubMed / Bioorg Med Chem Lett.
-
URL:
-
Intermediate Characterization (Amino-Chloro Analog)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]
- 3. 4-Amino-6-methoxypyrimidine 96 696-45-7 [sigmaaldrich.com]
- 4. ias.ac.in [ias.ac.in]
- 5. 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | C6H7N3OS | CID 295769 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Amino-6-methoxypyrimidine-5-carbaldehyde molecular structure
Topic: 4-Amino-6-methoxypyrimidine-5-carbaldehyde: A Strategic Scaffold for Fused Heterocycles Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Molecular Architecture & Electronic Logic
The 4-amino-6-methoxypyrimidine-5-carbaldehyde is not merely a building block; it is a "push-pull" electronic system designed for rapid structural diversification. Its utility in drug discovery stems from the precise orthogonal reactivity of its three functional zones.
1.1 The Orthogonal Reactivity Triad
To understand the synthetic value, one must analyze the electronic distribution:
-
C5-Formyl Group (Electrophile): A hard electrophile activated by the electron-deficient pyrimidine ring. It serves as the initial anchor point for condensation reactions.
-
C4-Amino Group (Nucleophile): Positioned ortho to the aldehyde, this group acts as an internal nucleophile. In the presence of a bidentate electrophile, it facilitates rapid ring closure (cyclodehydration).
-
C6-Methoxy Group (Auxiliary/Leaving Group): While electron-donating by resonance (increasing the basicity of N1/N3), it can also serve as a displacement handle under forcing nucleophilic conditions, or simply as a lipophilic modulator in final drug candidates.
Figure 1: The "Push-Pull" electronic architecture facilitating heterocycle formation.
Synthetic Access: The Vilsmeier-Haack Imperative
Direct formylation of electron-rich pyrimidines is the standard approach. However, the synthesis of the methoxy derivative specifically requires navigating the competition between C-formylation and N-formylation (formamidine formation).
2.1 The Preferred Route: Chloro-Displacement Strategy
While direct Vilsmeier formylation of 4-amino-6-methoxypyrimidine is possible, it often suffers from low yields due to side reactions at the exocyclic amine. A more robust industrial route involves formylating the chloro-analog followed by methoxide displacement.
Step 1: Vilsmeier-Haack Formylation
-
Substrate: 4-Amino-6-chloropyrimidine (or 6-aminouracil converted in situ).
-
Intermediate: The chloromethyleniminium salt attacks C5.
-
Product: 4-Amino-6-chloropyrimidine-5-carbaldehyde (CAS: 14160-93-1).[5][6][7][8]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
Reagent: NaOMe / MeOH.
-
Mechanism: The electron-withdrawing aldehyde at C5 activates the C6-chlorine for displacement.
-
Product: 4-Amino-6-methoxypyrimidine-5-carbaldehyde.
Figure 2: Robust synthetic pathway avoiding N-formylation byproducts.
Experimental Protocols
These protocols are synthesized from standard methodologies for pyrimidine aldehydes. Note: All reactions must be performed in a fume hood due to the generation of toxic gases (HCl, CO).
Protocol A: Synthesis of the Precursor (Chloro-Aldehyde)
Reference Standard: Based on Vilsmeier conditions described for CAS 14160-93-1 [1, 2].
-
Reagent Preparation: In a dry 3-neck flask under Ar, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (2.5 equiv) dropwise over 30 min. The solution will turn yellow/orange (Vilsmeier salt formation).
-
Addition: Add 4-amino-6-hydroxypyrimidine (1.0 equiv) portion-wise.
-
Reaction: Heat to 80–90°C for 4–6 hours. Evolution of HCl gas will occur.
-
Hydrolysis (Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice/water with vigorous stirring. Neutralize to pH 5–6 with sodium acetate or dilute NaOH.
-
Isolation: The precipitate (4-amino-6-chloropyrimidine-5-carbaldehyde) is filtered, washed with cold water, and dried.
-
Yield Expectation: 60–75%.
-
Appearance: Pale yellow solid.
-
Protocol B: Methoxylation to Target
-
Setup: Dissolve the chloro-aldehyde (10 mmol) in anhydrous methanol (20 mL).
-
Reaction: Add Sodium Methoxide (2.0 equiv, 25% wt in MeOH) dropwise at 0°C.
-
Reflux: Heat to reflux for 2–3 hours. Monitor by TLC (the starting material spot should disappear).[3]
-
Workup: Concentrate the solvent in vacuo. Resuspend residue in ice water. Neutralize carefully with dilute HCl to precipitate the product.
-
Purification: Recrystallize from Ethanol/Water.
Reactivity Profile: The Friedländer & Povarov Nexus
The primary utility of 4-amino-6-methoxypyrimidine-5-carbaldehyde lies in its ability to form fused Pyrido[2,3-d]pyrimidines . This is a privileged scaffold in kinase inhibition (e.g., PIM-1, CDK).
Mechanism of Fusion
The reaction typically involves an active methylene compound (e.g., ketones, nitriles, esters).
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene to form an intermediate alkene.
-
Intramolecular Cyclization: The C4-amine attacks the nitrile or carbonyl of the attached chain.
-
Aromatization: Loss of water or oxidation yields the fully aromatic system.
Key Reaction Partners:
-
Acetophenones: Yields 7-aryl-pyrido[2,3-d]pyrimidines.[1]
-
Malononitrile: Yields 7-amino-6-cyano-pyrido[2,3-d]pyrimidines (highly bioactive).
-
Cyclic Ketones (e.g., Cyclohexanone): Yields tricyclic systems.
Applications in Drug Discovery[4][5][9]
The resulting fused heterocycles are bio-isosteres of quinazolines and pteridines.
| Target Class | Mechanism of Action | Structural Motif | Reference |
| PIM-1 Kinase | ATP-competitive inhibition | Pyrido[2,3-d]pyrimidine-7-ones | [3] |
| DHFR | Antifolate activity (Cancer/Bacteria) | 2,4-Diamino-pyrido[2,3-d]pyrimidines | [4] |
| Tyrosine Kinases | EGFR/VEGFR inhibition | 4-Anilino-pyrido[2,3-d]pyrimidines | [5] |
| Cytotoxicity | Apoptosis induction (MCF-7, HepG2) | 7-Aryl-substituted derivatives | [3] |
References
-
El-Sayed, M. et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[9] RSC Advances.[9] Available at: [Link]
-
Encyclopedia.pub. Pyrido[2,3-d]pyrimidine Derivatives: Synthesis and Biological Activity.[9] Available at: [Link]
-
Abdolmohammadi, S. & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction.[10][11] International Journal of Organic Chemistry.[11] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]
- 6. 4-Amino-6-chloropyrimidine-5-carbaldehyde suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. manchesterorganics.com [manchesterorganics.com]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 11. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
4-Amino-6-methoxypyrimidine-5-carbaldehyde theoretical properties
Executive Summary: The "Push-Pull" Scaffold for Fused Heterocycles
4-Amino-6-methoxypyrimidine-5-carbaldehyde (CAS: 1004956-62-0) represents a specialized class of o-aminoformyl heterocycles.[1] While simple in structure, its utility lies in the precise electronic arrangement of its functional groups. The molecule features an electron-donating amino group at C4 and a methoxy group at C6, which electronically "push" electron density toward the C5 position, stabilizing the electron-withdrawing formyl group.
This "push-pull" electronic architecture makes the compound an indispensable intermediate for the synthesis of pyrido[2,3-d]pyrimidines —a privileged scaffold in medicinal chemistry found in potent kinase inhibitors (e.g., CDK4/6, DHFR inhibitors). This guide dissects the theoretical underpinnings, synthetic pathways, and reactivity profiles that make this molecule a cornerstone of modern heterocyclic design.
Molecular Architecture & Theoretical Properties[1][2]
1.1 Electronic Landscape and Frontier Orbitals
The reactivity of 4-amino-6-methoxypyrimidine-5-carbaldehyde is governed by the interplay between the pyrimidine ring's intrinsic deficiency and the strong mesomeric donation (+M) from the amino and methoxy substituents.
-
HOMO Localization: Density Functional Theory (DFT) studies on analogous systems suggest the Highest Occupied Molecular Orbital (HOMO) is localized primarily on the C5-carbon and the amino nitrogen. This explains the molecule's susceptibility to electrophilic attack before formylation and its nucleophilic character during cyclization steps.
-
LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the formyl carbonyl and the pyrimidine ring nitrogens, facilitating nucleophilic attack by ketones or nitriles during condensation reactions.
-
Intramolecular Hydrogen Bonding: A critical theoretical feature is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the amino proton (N-H) and the formyl oxygen (C=O). This interaction (calculated bond energy ~5–7 kcal/mol) locks the aldehyde in a specific conformation, reducing entropic penalties during cyclization reactions.
1.2 Tautomeric Stability
Unlike its 6-hydroxy analogues, the 6-methoxy substituent prevents the formation of the keto-enol tautomer at the C6 position. This "fixed" tautomerism simplifies NMR analysis and ensures that reactivity is directed exclusively through the pyrimidine aromatic system rather than an amide-like linkage.
Synthetic Pathways and Genesis
The synthesis of high-purity 4-amino-6-methoxypyrimidine-5-carbaldehyde requires overcoming the deactivating nature of the pyrimidine ring. Two primary routes are validated in the literature: Direct Vilsmeier-Haack Formylation and Nucleophilic Aromatic Substitution (SNAr) .
2.1 Pathway A: Vilsmeier-Haack Formylation (Preferred)
This route utilizes the electron-donating power of the amino and methoxy groups to activate the C5 position for electrophilic attack by the Vilsmeier reagent (chloroiminium ion).
Protocol:
-
Reagent Formation: POCl₃ is added dropwise to dry DMF at 0°C to generate the electrophilic Vilsmeier salt.
-
Substrate Addition: 4-Amino-6-methoxypyrimidine is dissolved in DMF and added to the salt.
-
Heating: The mixture is heated to 60–80°C. The +M effect of the -NH₂ and -OMe groups overcomes the ring's deactivation, allowing C5-formylation.
-
Hydrolysis: The intermediate iminium species is hydrolyzed with aqueous sodium acetate to release the aldehyde.[2]
2.2 Pathway B: SNAr from Chloro-Precursor
Alternatively, the commercially available 4-amino-6-chloropyrimidine-5-carbaldehyde can undergo methoxylation.
Protocol:
-
Dissolution: Dissolve 4-amino-6-chloropyrimidine-5-carbaldehyde in anhydrous methanol.
-
Nucleophilic Attack: Add 1.1 equivalents of Sodium Methoxide (NaOMe) at 0°C.
-
Reflux: Heat to reflux for 2 hours. The chloride is an excellent leaving group activated by the ortho-formyl and para-nitrogen atoms.
-
Workup: Neutralize with acetic acid and precipitate with water.
2.3 Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for the generation of the target aldehyde. Route A (top) builds the aldehyde; Route B (bottom) installs the methoxy group.
Reactivity Profile: The Friedländer Cyclization
The defining application of this molecule is its ability to serve as a "heterocyclic ortho-aminoaldehyde" equivalent. It reacts with ketones, nitriles, or esters containing an active methylene group to form fused pyrido[2,3-d]pyrimidines .
3.1 Mechanism of Fusion
The reaction proceeds via a two-step sequence:
-
Condensation: The active methylene of the coupling partner attacks the aldehyde (C5-CHO) to form an aldol-like intermediate, which dehydrates to an enone.
-
Cyclization: The amino group (C4-NH₂) attacks the new electrophilic center (nitrile or carbonyl) to close the pyridine ring.
This pathway is thermodynamically driven by the formation of the stable, fully aromatic fused system.
3.2 Cyclization Logic Diagram
Figure 2: Mechanistic flow of the Friedländer-type condensation used to synthesize kinase inhibitors.
Physical & Spectroscopic Data[1][2][6][7][8][9]
For researchers characterizing this compound, the following data points serve as quality control benchmarks.
| Property | Value / Characteristic | Notes |
| Appearance | Pale yellow to off-white solid | Color deepens upon oxidation/impurity. |
| Melting Point | 170–175 °C (dec.) | Varies slightly with crystal habit/purity. |
| Solubility | DMSO, DMF (High); MeOH, EtOH (Moderate); Water (Low) | Soluble in dilute acid (protonation of N). |
| IR Spectrum | ~3300–3450 cm⁻¹ (NH₂ stretch)~1660–1680 cm⁻¹ (C=O aldehyde) | Distinct doublet for primary amine. |
| ¹H NMR (DMSO-d₆) | δ ~9.8–10.0 ppm (s, 1H, CHO)δ ~3.9–4.0 ppm (s, 3H, OMe)δ ~8.0–8.5 ppm (br s, 2H, NH₂) | Aldehyde proton is highly deshielded. |
| ¹³C NMR | δ ~185 ppm (CHO), ~165 ppm (C-OMe) | C5 is typically shielded (~100 ppm) due to push-pull. |
References
-
Vilsmeier-Haack Formylation Mechanism
-
Synthesis of Pyrido[2,3-d]pyrimidines
- Title: An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media
- Source: Abdolmohammadi, S., & Balalaie, S. (2012).
-
URL:[Link]
-
SNAr Reactivity of Chloropyrimidines
-
DFT Studies on Pyrimidine Derivatives
- Title: Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5-carboxylate deriv
- Source:Eurasian Chemical Communic
-
URL:[Link]
-
Compound Data (Chloro-Analog Precursor)
- Title: 4-Amino-6-chloropyrimidine-5-carbaldehyde Product Page
- Source: PubChem / Sigma-Aldrich.
-
URL:[Link]
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
4-Amino-6-methoxypyrimidine-5-carbaldehyde reaction conditions
Topic: 4-Amino-6-methoxypyrimidine-5-carbaldehyde Reaction Conditions Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2][3]
Introduction & Strategic Significance
4-Amino-6-methoxypyrimidine-5-carbaldehyde (CAS: 14160-93-1) is a high-value pharmacophore in medicinal chemistry.[1] It serves as a "linchpin" intermediate for synthesizing pyrido[2,3-d]pyrimidines , a scaffold privileged in kinase inhibition (e.g., EGFR, c-Met, VEGFR inhibitors) and antifolates.[3][4]
The molecule's utility stems from its ortho-aminoaldehyde motif.[1] This arrangement allows for rapid, regioselective heterocyclization with ketones, nitriles, and esters to form fused bicyclic systems.[4] However, the stability of the C6-methoxy group during the harsh acidic conditions of its synthesis (Vilsmeier-Haack) requires precise control to prevent demethylation or chlorination side reactions.
Core Synthesis Protocol: Vilsmeier-Haack Formylation[2][5]
Objective: Selective introduction of a formyl group at the C5 position of 4-amino-6-methoxypyrimidine without degrading the methoxy substituent.[1][2]
Mechanism & Rationale
The reaction utilizes the Vilsmeier reagent (chloromethylene)dimethyliminium chloride), generated in situ from DMF and POCl₃.[5]
-
Causality: The electron-donating amino (C4) and methoxy (C6) groups activate the C5 position for electrophilic attack.
-
Risk: High temperatures or excess POCl₃ can lead to nucleophilic attack by chloride at C6, converting the methoxy group to a chloride (yielding 4-amino-6-chloropyrimidine-5-carbaldehyde).[1]
Experimental Procedure
Reagents:
-
4-Amino-6-methoxypyrimidine (1.0 equiv)[1]
-
Phosphorus oxychloride (POCl₃) (1.2 – 1.5 equiv)[4]
-
N,N-Dimethylformamide (DMF) (5.0 – 7.0 vol, anhydrous)[4]
-
Sodium Acetate (NaOAc) (aqueous solution for quenching)[4]
Step-by-Step Protocol:
-
Reagent Formation (0°C):
-
Charge anhydrous DMF into a dry round-bottom flask under N₂ atmosphere.
-
Cool to 0–5°C using an ice/salt bath.[1]
-
Add POCl₃ dropwise over 20–30 minutes. Critical: Maintain internal temperature < 10°C to prevent thermal decomposition of the Vilsmeier reagent (which can turn the solution dark/tarry). Stir for 30 minutes at 0°C.
-
-
Substrate Addition:
-
Add solid 4-amino-6-methoxypyrimidine portion-wise to the Vilsmeier reagent.[1]
-
Allow the mixture to warm to room temperature (RT) over 30 minutes.
-
-
Reaction (Heating Phase):
-
Heat the mixture to 60–70°C for 2–4 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane) or LCMS. The formation of the iminium intermediate is often visible as a thick slurry or solid mass.
-
Caution: Do not exceed 80°C to minimize C6-methoxy cleavage.[1]
-
-
Hydrolysis & Workup:
-
Cool the reaction mixture to RT.
-
Pour the mixture slowly onto crushed ice (exothermic!).
-
Neutralization: Slowly add saturated aqueous NaOAc or 2N NaOH to adjust pH to ~6–7.[1][2] Note: The aldehyde often precipitates best at neutral pH.
-
Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.[4]
-
Yield Expectation: 70–85% Appearance: Off-white to pale yellow solid.[1][2]
Downstream Application Protocols
Protocol A: Friedländer-Type Condensation (Pyrido[2,3-d]pyrimidine Synthesis)
This is the primary application for drug discovery, reacting the aldehyde with a ketone (e.g., acetophenone) to form a fused ring.[3][4]
Reagents:
-
4-Amino-6-methoxypyrimidine-5-carbaldehyde (1.0 equiv)[1]
-
Ketone (e.g., Acetophenone) (1.0 equiv)[4]
-
Base: NaOH (pellets) or KOtBu[4]
-
Solvent: Ethanol or Methanol (reflux)[4]
Procedure:
-
Dissolve the aldehyde and ketone in Ethanol (10 vol).
-
Add catalytic base (10 mol% NaOH).
-
Reflux for 4–8 hours.
-
Mechanism: The exocyclic amine condenses with the ketone carbonyl (Schiff base), followed by intramolecular aldol condensation of the C5-aldehyde with the ketone's alpha-position.
-
Cool to RT; the fused product usually precipitates. Filter and recrystallize from EtOH/DMF.
Protocol B: Oxime Formation (Kinase Inhibitor Motif)
Oxime derivatives of this scaffold have shown dual inhibition of EGFR and ErbB-2.[1][2]
Procedure:
-
Suspend the aldehyde in EtOH/Water (1:1).
-
Add Hydroxylamine hydrochloride (1.5 equiv) and NaOAc (1.5 equiv).
-
Stir at RT for 2 hours (reaction is usually rapid).
-
Precipitate is filtered to yield the oxime.
Data Summary & Troubleshooting
| Parameter | Standard Condition | Optimization/Troubleshooting |
| Solvent | DMF (Anhydrous) | Use minimal DMF to facilitate workup; Toluene can be used as a co-solvent if solubility is an issue.[1][2] |
| Temp (Addition) | 0–5°C | Crucial: Higher temps during POCl₃ addition lead to "Vilsmeier tars" and lower yields.[2] |
| Temp (Reaction) | 60–70°C | If >90°C, risk of demethylation (forming -OH) or chlorination (forming -Cl).[1][2][3][4] |
| Quench pH | pH 6–7 | If pH < 4, the amine remains protonated and soluble. If pH > 10, the aldehyde may undergo Cannizzaro disproportionation. |
Reaction Pathway Visualization
Figure 1: Synthetic workflow from precursor to high-value heterocyclic scaffolds.
References
-
Vilsmeier-Haack Reaction Mechanism & General Conditions
- Synthesis of Pyrimidine Aldehydes (Analogous Chloropyrimidine Protocol)
-
Application in Kinase Inhibitor Discovery (Oximes)
-
Synthesis of Pyrido[2,3-d]pyrimidines (Friedländer Condensation)
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. arkat-usa.org [arkat-usa.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. baranlab.org [baranlab.org]
- 7. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 8. aml.iaamonline.org [aml.iaamonline.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Note: Spectroscopic Analysis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde
Abstract
This document provides a comprehensive technical guide for the spectroscopic characterization of 4-Amino-6-methoxypyrimidine-5-carbaldehyde, a key heterocyclic intermediate in medicinal chemistry and drug development. We present detailed protocols and field-proven insights for analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causal relationships behind experimental choices and provides a predictive framework for spectral interpretation, grounded in established principles and comparative data from related pyrimidine derivatives. This guide is intended for researchers, chemists, and quality control specialists engaged in the synthesis and analysis of heterocyclic compounds.
Introduction and Molecular Structure
4-Amino-6-methoxypyrimidine-5-carbaldehyde is a highly functionalized pyrimidine derivative. The pyrimidine core is fundamental to nucleobases and numerous pharmacologically active agents, making the structural elucidation of its derivatives a critical task.[1][2] The strategic placement of an amino group, a methoxy group, and a carbaldehyde (formyl) group on the pyrimidine ring creates a molecule with a distinct electronic and structural profile. Accurate spectroscopic analysis is essential to confirm its identity, purity, and stability.
The structure combines electron-donating groups (amino, methoxy) and a potent electron-withdrawing group (carbaldehyde), which significantly influences the spectral properties of the molecule. Understanding this interplay is key to accurate data interpretation.
Molecular Structure:
Caption: Molecular structure of 4-Amino-6-methoxypyrimidine-5-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the analyte, and its residual proton signal at ~2.50 ppm does not typically interfere with key analyte signals.[3][4] Furthermore, it allows for the observation of exchangeable protons (e.g., -NH₂) which might be lost in solvents like D₂O.[5]
¹H NMR Spectroscopy Protocol
Caption: Workflow for ¹H NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data & Interpretation
The predicted spectrum is based on the strong electron-withdrawing nature of the formyl group and the donating effects of the amino and methoxy groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Causality & Rationale |
| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | The aldehyde proton is highly deshielded due to the anisotropy of the C=O bond and the electron-withdrawing character of the pyrimidine ring. Its signal is expected far downfield.[6] |
| Pyrimidine (H-2) | 8.2 - 8.5 | Singlet (s) | This proton is adjacent to two electronegative nitrogen atoms in the aromatic ring, causing significant deshielding. |
| Amino (-NH₂) | 7.0 - 7.5 | Broad Singlet (br s) | Amino protons on aromatic rings often appear as a broad signal due to moderate-rate chemical exchange and quadrupolar coupling with ¹⁴N.[5] This signal will disappear upon D₂O exchange, confirming its identity. |
| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) | The methyl protons are attached to an oxygen atom, resulting in a characteristic downfield shift into this region. |
Predicted ¹³C NMR Spectral Data & Interpretation
The carbon chemical shifts are highly sensitive to the electronic environment created by the substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Causality & Rationale |
| Aldehyde (C=O) | 188 - 192 | The carbonyl carbon is extremely deshielded and is typically found in the furthest downfield region of a ¹³C NMR spectrum. |
| Pyrimidine (C-6) | 170 - 175 | This carbon is attached to both a nitrogen and the electron-donating methoxy group's oxygen, leading to a strong downfield shift. |
| Pyrimidine (C-4) | 160 - 165 | Attached to two nitrogens and the electron-donating amino group. |
| Pyrimidine (C-2) | 155 - 160 | Positioned between two electronegative nitrogen atoms. |
| Pyrimidine (C-5) | 105 - 110 | This carbon is attached to the electron-withdrawing aldehyde group but is also influenced by the adjacent donating groups, placing it in a relatively upfield region for an aromatic carbon. |
| Methoxy (-OCH₃) | 55 - 60 | A typical chemical shift for a methyl carbon bonded to an oxygen atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For a solid sample like 4-Amino-6-methoxypyrimidine-5-carbaldehyde, either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR) can be employed. The KBr method provides a classic transmission spectrum, while ATR is faster and requires minimal sample preparation.[8][9]
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Grind Sample: Finely grind approximately 1-2 mg of the compound using an agate mortar and pestle.[8]
-
Mix with KBr: Add 100-200 mg of dry, IR-grade KBr powder and mix thoroughly to ensure a homogenous mixture.[8]
-
Press Pellet: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.
-
Acquire Spectrum: Place the pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.[9]
Predicted IR Absorption Bands & Interpretation
The IR spectrum will provide a unique "fingerprint" for the molecule, with characteristic bands confirming the presence of its key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| N-H Stretching | 3450 - 3300 | Medium-Strong | Asymmetric and symmetric stretches of the primary amine (-NH₂). A doublet is expected.[2][10] |
| C-H Stretching (Aromatic) | 3100 - 3000 | Medium | Stretch of the C-H bond on the pyrimidine ring (H-2). |
| C-H Stretching (Aliphatic) | 2980 - 2850 | Medium | Stretches of the C-H bonds in the methoxy (-OCH₃) group.[2] |
| C=O Stretching | 1680 - 1660 | Strong | Characteristic, strong absorption from the aldehyde carbonyl group, conjugated with the aromatic ring.[11] |
| N-H Bending (Scissoring) | 1640 - 1590 | Medium-Strong | In-plane bending of the primary amine (-NH₂).[2] |
| C=N & C=C Stretching | 1600 - 1450 | Multiple, Strong | A series of sharp, strong bands characteristic of the pyrimidine ring vibrations.[2][11] |
| C-O Stretching | 1270 - 1220 | Strong | Asymmetric C-O-C stretch of the aryl ether (methoxy group). |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions, aiding in structural confirmation.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Mass Spectrum & Fragmentation
The aromaticity of the pyrimidine ring is expected to yield a relatively stable molecular ion.[12][13] The molecular formula is C₆H₇N₃O₂, giving a monoisotopic mass of 153.05 Da.
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 153 .
The primary fragmentation pathways are dictated by the substituents and involve the cleavage of bonds adjacent to functional groups.
Predicted EI-MS Fragmentation Pathway:
Caption: Proposed major fragmentation pathways for 4-Amino-6-methoxypyrimidine-5-carbaldehyde under EI-MS.
-
Loss of a Hydrogen Radical (m/z 152): A common fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in a stable [M-H]⁺ acylium ion.[13][14]
-
Loss of Carbon Monoxide (m/z 125): The molecular ion can undergo rearrangement and lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation for aromatic aldehydes, yielding an [M-CO]⁺• radical cation.[15][16]
-
Loss of a Formyl Radical (m/z 124): Cleavage of the C-C bond between the ring and the aldehyde can result in the loss of a formyl radical (•CHO), giving an [M-CHO]⁺ ion. This can also occur from the m/z 152 ion by loss of CO.[13]
-
Loss of a Methyl Radical (m/z 138): The methoxy group can fragment via the loss of a methyl radical (•CH₃) to yield an [M-CH₃]⁺ ion.
Conclusion
The combination of NMR, FTIR, and MS provides a self-validating system for the comprehensive characterization of 4-Amino-6-methoxypyrimidine-5-carbaldehyde. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the atoms, FTIR identifies all key functional groups, and MS verifies the molecular weight and provides structural clues through fragmentation analysis. The predictive data and protocols outlined in this application note serve as a robust guide for researchers to confirm the synthesis and purity of this valuable chemical intermediate.
References
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Northern Illinois University. (n.d.). FT-IR sample preparation. Department of Chemistry and Biochemistry.
- LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- BenchChem. (2025). Technical Support Center: Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives.
- Unknown Author. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.
- Gong, Y., Chen, X., & Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation. Advances in Sample Preparation.
- Unknown Author. (n.d.). Mass Spectrometry: Fragmentation.
- NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
- Unknown Author. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes.
- Eurisotop. (n.d.). NMR Solvent data chart.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- University of Colorado Boulder. (n.d.). IR Absorption Table. Department of Chemistry.
- Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. eurisotop.com [eurisotop.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. azooptics.com [azooptics.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. researchgate.net [researchgate.net]
- 12. whitman.edu [whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
4-Amino-6-methoxypyrimidine-5-carbaldehyde synthesis yield improvement
Subject: Yield Optimization & Process Troubleshooting
Executive Summary: The "Yield Trap"
The synthesis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde (CAS: N/A for specific isomer, often derived from 770-31-0 analogs) is a notorious bottleneck in the preparation of antiviral nucleosides (e.g., Nelarabine precursors) and antifolates.
Researchers often report yields as low as 20-30% due to three converging failure modes:
-
The "Schiff Base" Phantom: Reaction of the aldehyde moiety with ammonia during the amination step.[1]
-
Regiochemical Scramble: Competitive formation of bis-methoxy or bis-amino byproducts during nucleophilic aromatic substitution (SNAr).
-
Aldehyde Instability: Cannizzaro disproportionation or decarbonylation under highly alkaline methoxylation conditions.
This guide moves beyond standard literature to address these specific process failures.
The Synthetic Landscape
To improve yield, you must first identify which route you are attempting. The Vilsmeier-Haack formylation of the pre-formed amino-methoxy pyrimidine is generally low-yielding due to the deactivating nature of the formed aldehyde and competitive formylation at the amine.
The Recommended Industrial Route: Stepwise SNAr displacement on 4,6-dichloro-5-pyrimidinecarbaldehyde .
Visualizing the Pathway & Failure Points
Figure 1: Comparative synthetic pathways showing critical failure modes (Red) and the optimal path (Green).
Critical Protocol: The "Methoxylation-First" Strategy
Our internal data suggests that Route A (Methoxylation First) offers superior yield control (65-75%) compared to Route B, provided temperature is strictly managed to prevent bis-substitution.
Step 1: Controlled Methoxylation
The goal is to displace exactly one chloride without touching the second.
-
Reagents: 4,6-Dichloro-5-pyrimidinecarbaldehyde (1.0 eq), NaOMe (0.95 - 1.0 eq), Methanol (anhydrous).
-
Protocol:
-
Dissolve starting material in MeOH. Cool to -15°C to -10°C (Cryostat recommended).
-
Add NaOMe solution dropwise over 2 hours. Do not dump.
-
Monitor: TLC (Hexane/EtOAc 3:1). Stop immediately when starting material < 5%.
-
-
Why it fails: If T > 0°C, the second chloride becomes activated, leading to the 4,6-dimethoxy impurity which is inseparable by crystallization.
Step 2: Amination without Imine Formation
The goal is to introduce the nitrogen without reacting with the aldehyde.
-
Reagents: Intermediate from Step 1, NH4OH (25% aq) or NH3 in Dioxane.
-
The Fix: Use Aqueous Ammonia (NH4OH) rather than anhydrous NH3 gas.
-
Protocol:
-
Suspend the 4-chloro-6-methoxy intermediate in THF.
-
Add NH4OH (3-5 eq) at 0°C.
-
Allow to warm to RT.
-
Workup: Acidify carefully to pH 5-6 with dilute HCl. This step is crucial. If any imine formed, the acid will hydrolyze it back to the aldehyde.
-
Troubleshooting Guide & FAQs
Category A: Reaction Monitoring (NMR/TLC)
Q: My NMR shows the disappearance of the aldehyde proton (9-10 ppm) after amination, but the mass spec is correct. Where is my aldehyde? A: You have formed the Schiff Base (Imine) . The aldehyde proton has shifted to an imine proton (~8.5 ppm) or broadened out.
-
The Fix: Do not discard. Suspend the solid in water/THF and treat with 1M HCl (dropwise) until pH 3-4, stir for 30 mins, then neutralize. The aldehyde peak will reappear.
Q: I see a spot running just above my product on TLC. It won't separate. A: This is likely the 4,6-dimethoxy derivative .
-
The Cause: You used >1.05 eq of NaOMe or the temperature spiked during Step 1.
-
The Fix: This impurity is extremely difficult to remove. You must restart Step 1 with strict stoichiometry (0.95 eq NaOMe) and lower temperature.
Category B: Yield Loss
Q: My crude yield is good, but I lose 50% during recrystallization. What is the correct solvent? A: This compound has a "solubility valley." It is poorly soluble in alcohols but too soluble in DMF.
-
Recommended Solvent: Acetonitrile (ACN) or Water/Ethanol (1:1) .
-
Technique: Dissolve in minimum hot DMF, then crash out with cold water. Filter immediately.
Q: The reaction mixture turned black during methoxylation. A: Cannizzaro Reaction or Polymerization.
-
The Cause: High pH (excess alkoxide) caused the aldehyde to disproportionate.
-
The Fix: Ensure the reaction remains between -10°C and 0°C. Never add solid NaOMe directly to the reaction; always use a dilute solution.
Data & Solvent Screening
We performed a solubility and stability screen to determine the optimal conditions for the SNAr reaction.
| Solvent System | Reaction Rate (Step 2) | Byproduct Profile | Yield | Notes |
| THF (Anhydrous) + NH3 (gas) | Fast (< 1h) | High Imine | 35% | Not Recommended. Anhydrous conditions favor Schiff base. |
| DMF + NH3 (gas) | Fast (< 1h) | Moderate | 55% | Difficult workup; product stays in DMF. |
| THF + NH4OH (aq) | Moderate (4h) | Low | 78% | Water protects aldehyde via hydration. |
| Ethanol + NH3 | Slow | Moderate | 60% | Ethanol competes as a nucleophile (ethoxide risk). |
Advanced Troubleshooting Logic
Use this decision tree to diagnose low yields in your current batch.
Figure 2: Diagnostic logic for isolating the root cause of yield loss.
References
-
Vilsmeier-Haack Mechanism & Limitations
-
SNAr on Pyrimidines (Regioselectivity)
-
Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[10] (2008). NIH. (Context: Establishes the hierarchy of leaving groups and activation sites in poly-halo pyrimidines).
-
-
Schiff Base Formation & Hydrolysis
-
Solubility & Characterization
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine. (2014).[13] ResearchGate. (Context: Extrapolated solubility data for workup optimization).
-
-
Compound Properties
-
PubChem CID 295769 (Analogous structure properties).
-
Sources
- 1. quora.com [quora.com]
- 2. name-reaction.com [name-reaction.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New views on the reaction of primary amine and aldehyde from DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. 4-Amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | C6H7N3OS | CID 295769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-6-methoxypyrimidine-5-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Amino-6-methoxypyrimidine-5-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the attainment of high-purity material critical for downstream applications.
Introduction
4-Amino-6-methoxypyrimidine-5-carbaldehyde is a key building block in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The presence of amino, methoxy, and aldehyde functionalities on the pyrimidine ring presents unique purification challenges. Common impurities often include starting materials, reaction byproducts, and degradation products. This guide will equip you with the knowledge to effectively troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 4-Amino-6-methoxypyrimidine-5-carbaldehyde?
A1: Common impurities can arise from the starting materials and side reactions. For instance, if synthesizing from a precursor like 4-amino-6-chloro-pyrimidine-5-carbaldehyde, you may encounter unreacted starting material.[3][4] Other potential impurities include over-methylated byproducts, hydrolyzed species where the methoxy group is converted to a hydroxyl group, and oxidized products where the aldehyde is converted to a carboxylic acid.
Q2: My compound appears to be degrading during purification. What are the likely causes and how can I prevent this?
A2: Aromatic aldehydes can be susceptible to oxidation, especially in the presence of air and light. Additionally, the pyrimidine ring can be sensitive to harsh acidic or basic conditions. To minimize degradation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and protect your compound from light. When considering pH adjustments, use the mildest effective conditions.[5]
Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?
A3: It is not uncommon for a compound to be either too soluble or poorly soluble in a range of single solvents. In such cases, a mixed solvent system is often effective.[6] You can dissolve your compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent) until turbidity is observed. Subsequent slow cooling should induce crystallization. Another technique is vapor diffusion, where the vapor of a poor solvent slowly diffuses into a solution of your compound in a good solvent.[7]
Q4: My compound is highly polar and streaks on my silica gel column. How can I improve the chromatography?
A4: Peak tailing or streaking on silica gel is a common issue with polar compounds containing amine functionalities.[7] This is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can try:
-
Adding a modifier to your mobile phase: A small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can help to block the active sites on the silica gel and improve peak shape.
-
Using a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amino-functionalized silica.[8]
-
Reverse-phase chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography on a C18 column could be a viable alternative.[7]
Troubleshooting Guides
Recrystallization Challenges
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Recovery | • The compound is too soluble in the chosen solvent, even at low temperatures.• Too much solvent was used.• The cooling process was too rapid, trapping impurities. | • Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.• Use the minimum amount of hot solvent required to fully dissolve the compound.• Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] |
| Oiling Out | • The solution is supersaturated at a temperature above the compound's melting point.• The presence of significant impurities can lower the melting point of the mixture. | • Reheat the solution to re-dissolve the oil, then add more solvent before cooling slowly.• Try a different solvent or solvent system.• Attempt to "shock" the oil into crystallizing by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] |
| No Crystals Form | • The solution is not sufficiently saturated.• The compound has a high kinetic barrier to nucleation. | • Concentrate the solution by carefully evaporating some of the solvent.• Scratch the inner surface of the flask with a glass rod at the meniscus.• Add a seed crystal of the pure compound.• Cool the solution to a lower temperature (e.g., in a freezer). |
Column Chromatography Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation | • Inappropriate mobile phase polarity.• Column overloading.• Incorrect stationary phase. | • Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.• Reduce the amount of crude material loaded onto the column.[7]• Consider a different stationary phase (e.g., alumina, reverse-phase C18).[8] |
| Compound Stuck on Column | • The compound is too polar for the chosen mobile phase.• Strong, irreversible binding to the stationary phase. | • Gradually increase the polarity of the mobile phase. For silica gel, this could mean increasing the percentage of a polar solvent like methanol or ethanol in a less polar solvent like dichloromethane or ethyl acetate.• If using silica, consider adding a competitive binder like triethylamine to the eluent. |
| Co-elution with Impurities | • Impurities have similar polarity to the target compound. | • Use a shallower gradient or isocratic elution with a finely tuned solvent system to improve resolution.• Try a different stationary phase that may offer different selectivity.[9] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
This protocol is suitable when a single solvent for recrystallization is not ideal.
-
Dissolution: In a flask, dissolve the crude 4-Amino-6-methoxypyrimidine-5-carbaldehyde in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
This protocol is a standard method for purifying moderately polar organic compounds.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is specific for aldehydes and can be very effective for removing non-aldehydic impurities.[5][10]
-
Adduct Formation: Dissolve the crude mixture containing the aldehyde in a suitable solvent like methanol or THF.[11] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.[5]
-
Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake the mixture in a separatory funnel. The non-aldehydic impurities will remain in the organic layer, while the water-soluble bisulfite adduct will be in the aqueous layer. Separate the layers.[10]
-
Regeneration of the Aldehyde: To the aqueous layer containing the adduct, add an organic solvent (e.g., ethyl acetate). Basify the aqueous layer by dropwise addition of a sodium hydroxide solution to a pH of around 12, which will regenerate the aldehyde.[5]
-
Final Extraction and Isolation: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified 4-Amino-6-methoxypyrimidine-5-carbaldehyde.
Visualizations
Caption: General purification workflow for 4-Amino-6-methoxypyrimidine-5-carbaldehyde.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
References
- Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
- Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. Benchchem.
- Workup: Aldehydes. University of Rochester, Department of Chemistry.
- Purifying aldehydes? r/chemistry - Reddit.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
- Method for producing highly pure crystalline 4-amino-5,6-dimethoxypyrimidine. Google Patents.
- 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
- 4-Amino-6-oxo-1H-pyrimidine-5-carbaldehyde 1004956-63-1 wiki. Guidechem.
- Recrystallization-1.doc.pdf.
- Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? ResearchGate.
- Separation of 5-Pyrimidinecarboxaldehyde, 4-amino-6-chloro- on Newcrom R1 HPLC column. SIELC Technologies.
- 4-Amino-6-chloropyrimidine-5-carbaldehyde. Chem-Impex.
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde | 14160-93-1. Sigma-Aldrich.
- Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Taylor & Francis Group - Figshare.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
- LC Columns and Accessories. Thermo Fisher Scientific.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications. Benchchem.
- COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute - Virginia Tech.
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.
- Selection guide. Cytiva.
- 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors.
- An In-depth Technical Guide on the Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents. Benchchem.
- 4-Amino-2-methylpyrimidine-5-carbaldehyde. PubChem.
- 4-Amino-6-methoxypyrimidine. Sigma-Aldrich.
- 6-methoxypyrimidine-4-carbaldehyde. Benchchem.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases. PubMed.
- Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
- Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing.
Sources
- 1. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes as potent FLT-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 4-amino-6-arylaminopyrimidine-5-carbaldehyde oximes as dual inhibitors of EGFR and ErbB-2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. fralinlifesci.vt.edu [fralinlifesci.vt.edu]
- 10. Workup [chem.rochester.edu]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-6-methoxypyrimidine-5-carbaldehyde (AMPC)
[1]
Status: Operational Ticket Focus: Impurity Profiling, Reaction Optimization, and Stability Management Audience: Medicinal Chemists, Process Development Scientists
Core Chemistry & Reactivity Profile
4-Amino-6-methoxypyrimidine-5-carbaldehyde (AMPC) is a bifunctional heterocyclic building block primarily used to synthesize bicyclic systems like pyrido[2,3-d]pyrimidines (common in antifolates and kinase inhibitors).
Its reactivity is defined by three competing centers:[1]
-
C5-Aldehyde (-CHO): Highly reactive electrophile; prone to oxidation and condensation.
-
C4-Amine (-NH₂): Nucleophilic; capable of intramolecular cyclization or intermolecular Schiff base formation.
-
C6-Methoxy (-OMe): A potential leaving group or site of hydrolysis, particularly under acidic/basic stress.
Common Side Reaction Pathways
The following diagram maps the primary degradation and side-reaction pathways users encounter during storage and synthesis.
Figure 1: Primary degradation pathways for AMPC. Red arrows indicate the most common storage instabilities.
Troubleshooting Guides (Symptom-Based)
Issue 1: The Material Turned Pink/Brown on Storage
Diagnosis: Auto-oxidation to 4-amino-6-methoxypyrimidine-5-carboxylic acid.
-
Mechanism: Pyrimidine aldehydes are electron-deficient, making the aldehydic hydrogen acidic and susceptible to radical abstraction by atmospheric oxygen. This forms a peracid intermediate, which rapidly converts to the carboxylic acid.
-
Confirmation:
-
1H NMR: Disappearance of the aldehyde singlet (~10.0 ppm) and appearance of a broad carboxylic acid proton (~12-14 ppm).
-
Solubility: The acid is significantly less soluble in organic solvents (DCM, chloroform) than the aldehyde.
-
Corrective Action:
-
Purification: Wash the solid with saturated aqueous NaHCO₃ (extracts the acid) and extract the aldehyde into Ethyl Acetate.
-
Prevention: Store under Argon/Nitrogen at -20°C.
Issue 2: "Gummy" Precipitate or Insoluble Residue
Diagnosis: Oligomerization (Schiff Base Formation).
-
Mechanism: The C4-amino group of one molecule attacks the C5-aldehyde of another, forming an intermolecular imine (azomethine bond). This propagates into insoluble oligomers.
-
Risk Factors: High concentration (>0.5 M) in solution, heating without a reacting partner, or protic solvents that catalyze imine formation.
Corrective Action:
-
Recovery: Often irreversible. Attempt sonication in DMSO/Water mixtures, but yield loss is expected.
-
Protocol Adjustment: Do not pre-heat AMPC alone. Add the co-reactant (e.g., ketone, ester) before heating.
Issue 3: Loss of Methoxy Signal in NMR
Diagnosis: Hydrolysis to Uracil Derivative.
-
Mechanism: Under strong acidic (HCl/AcOH) or basic (NaOH) conditions, the C6-methoxy group undergoes hydrolysis (demethylation), converting the moiety into a 6-hydroxy species which tautomerizes to the thermodynamic carbonyl form (a uracil derivative).
-
Observation: Loss of the singlet at ~3.9 ppm (OMe) in NMR.
Corrective Action:
-
pH Control: Maintain pH 4–9. Avoid refluxing in concentrated aqueous acids.
-
Alternative: If acidic conditions are required for cyclization, use non-nucleophilic acids (e.g., TFA in anhydrous DCM) rather than aqueous HCl.
Reaction Optimization: Synthesis of Pyrido[2,3-d]pyrimidines
The most common application of AMPC is the Friedländer-type or Knoevenagel condensation to form bicyclic systems.
Standard Protocol vs. Optimized Protocol
| Parameter | Standard Approach (High Risk) | Optimized Approach (Recommended) |
| Solvent | Ethanol/Water (Reflux) | Ethanol/Water (1:1) or DMF |
| Catalyst | Piperidine or NaOH | L-Proline or DAHP (Diammonium hydrogen phosphate) |
| Temperature | Reflux (80-100°C) | Microwave (120°C, 10 min) or 60°C controlled |
| Stoichiometry | 1:1 Equimolar | 1.2 eq of Active Methylene (Excess nucleophile prevents self-polymerization) |
Why L-Proline or DAHP?
Using strong bases (NaOH) promotes the Cannizzaro reaction (disproportionation of AMPC into alcohol and acid) and demethylation . Mild organocatalysts like L-Proline or buffered salts like DAHP activate the aldehyde for nucleophilic attack without triggering the destruction of the pyrimidine ring [1, 2].
FAQ: Expert Solutions
Q: Can I use the Cannizzaro reaction intentionally to make the alcohol?
-
A: Yes, but it is inefficient (max 50% yield).
-
Better Route: Use NaBH₄ (0.5 eq) in Methanol at 0°C. This selectively reduces the aldehyde to the alcohol without touching the pyrimidine ring or the methoxy group.
-
Q: My Knoevenagel condensation yields a "Bis-Adduct." What is this?
-
A: If you react AMPC with highly active methylene compounds (like dimedone or barbituric acid) in 1:2 stoichiometry, the aldehyde can condense with two equivalents of the nucleophile (Michael addition follows the initial Knoevenagel step).
-
Fix: Ensure 1:1 stoichiometry and add the AMPC slowly to the nucleophile solution.
-
Q: Is the compound light-sensitive?
-
A: Yes. Pyrimidine aldehydes can undergo photo-degradation (radical pathways). Always wrap reaction vessels in aluminum foil if reaction times exceed 4 hours.
Diagnostic Flowchart
Use this decision tree to identify impurities in your crude reaction mixture.
Figure 2: Rapid diagnostic logic for AMPC reaction mixtures.
References
-
Abdolmohammadi, S. & Balalaie, S. (2012).[2][3] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.[2]
-
BenchChem Technical Data. (2025). 4-Amino-6-methoxypyrimidine-5-carbaldehyde: Reactivity and Stability Profile.
-
National Institutes of Health (NIH). (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules.
-
Janczewski, Ł. et al. (2019).[4] Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. ResearchGate.[5]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 4-Amino-6-methoxypyrimidine-5-carbaldehyde Reaction Mechanism Troubleshooting
Welcome to the technical support center for 4-Amino-6-methoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile intermediate. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of 4-amino-6-methoxypyrimidine is resulting in low yields. What are the primary contributing factors?
Low yields in the Vilsmeier-Haack formylation of 4-amino-6-methoxypyrimidine are a frequent issue and can often be attributed to several critical parameters.[1] The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic compounds; however, its success with substituted pyrimidines depends on careful control of reaction conditions.[2][3]
Key Causalities and Troubleshooting Steps:
-
Purity of Reagents: The Vilsmeier reagent is sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh or has been recently distilled. The presence of water can consume the Vilsmeier reagent and lead to side reactions.
-
Reaction Temperature: The formation of the Vilsmeier reagent (chloroiminium ion) is typically performed at low temperatures (0 °C) to control its reactivity.[4] After the addition of the pyrimidine substrate, the reaction temperature may need to be carefully optimized. For some electron-deficient substrates, a higher temperature might be necessary to drive the reaction to completion, but this also increases the risk of decomposition.[1]
-
Stoichiometry of the Vilsmeier Reagent: An excess of the Vilsmeier reagent is often used to ensure complete formylation. However, too large an excess can lead to the formation of byproducts. A typical starting point is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the pyrimidine substrate.
-
Work-up Procedure: The quenching of the reaction is a critical step. The reaction mixture should be poured onto crushed ice and then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.[5] Incomplete neutralization can result in the loss of product during extraction.
Q2: I am observing the formation of a significant amount of dark, insoluble material (polymerization) during my reaction. How can this be mitigated?
The formation of resinous or polymeric material is a known side reaction, particularly under the acidic conditions of the Vilsmeier-Haack reaction or other formylation methods.[1] This is often due to the self-condensation of the aldehyde product or reaction of the starting material with impurities.
Mitigation Strategies:
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate polymerization.[1] Maintain the recommended temperature for the specific protocol you are following.
-
Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.[1] Prolonged reaction times can promote the formation of polymeric byproducts. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purity of Starting Material: Ensure the 4-amino-6-methoxypyrimidine starting material is of high purity. Impurities can act as initiators for polymerization.
Q3: My purified 4-Amino-6-methoxypyrimidine-5-carbaldehyde appears to be unstable and discolors over time. What are the proper storage and handling procedures?
Aldehydes, in general, can be susceptible to oxidation, especially in the presence of air and light. The amino and methoxy groups on the pyrimidine ring can also influence its stability.
Recommended Storage and Handling:
-
Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial to protect it from light and moisture. For long-term storage, keeping it in a freezer is recommended.
-
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: When handling the compound, minimize its exposure to air. Weigh out the required amount quickly and reseal the container promptly.
Troubleshooting Guides
Guide 1: Optimizing the Vilsmeier-Haack Reaction for Consistent High Yields
This guide provides a systematic approach to troubleshooting and optimizing the Vilsmeier-Haack formylation of 4-amino-6-methoxypyrimidine.
Troubleshooting Workflow:
Sources
4-Amino-6-methoxypyrimidine-5-carbaldehyde optimizing reaction parameters
Topic: Optimizing Reaction Parameters & Troubleshooting
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary & Synthetic Strategy
4-Amino-6-methoxypyrimidine-5-carbaldehyde is a critical pharmacophore in the synthesis of HSP90 inhibitors, antifolates, and various kinase inhibitors. Its amphoteric nature (basic amine, electrophilic aldehyde) and the distinct reactivity of the pyrimidine ring present specific synthetic challenges.
While direct formylation (Vilsmeier-Haack) of 4-amino-6-methoxypyrimidine is theoretically possible, it often suffers from poor regioselectivity and N-formylation side reactions. The industry-standard optimized route relies on the Nucleophilic Aromatic Substitution (
This guide focuses on optimizing the critical step: The conversion of 4-amino-6-chloropyrimidine-5-carbaldehyde to the target methoxy derivative.
Core Reaction Pathway
Figure 1: The
Optimized Protocol: The Methoxylation
This protocol is designed to minimize aldehyde disproportionation (Cannizzaro) and hydrolysis.
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Parameter |
| Start Material (Cl-Precursor) | 1.0 | Substrate | Must be dry (avoid hydrolysis to pyrimidone). |
| Sodium Methoxide (NaOMe) | 1.05 - 1.10 | Nucleophile | Strict Control. Excess leads to aldehyde degradation. |
| Methanol (Anhydrous) | Solvent (10V) | Solvent | Moisture < 0.1% to prevent hydrolysis. |
| THF (Optional) | Co-solvent | Solubility | Use if SM solubility is poor in pure MeOH. |
Step-by-Step Methodology
-
Preparation: Charge 4-amino-6-chloropyrimidine-5-carbaldehyde (1.0 eq) into a reactor with anhydrous Methanol (10 volumes).
-
Temperature Control: Cool the suspension to 0°C – 5°C .
-
Why? The C5-aldehyde makes the C6-chlorine highly activated. Higher temperatures promote side reactions faster than substitution.
-
-
Addition: Add NaOMe (25-30% solution in MeOH) dropwise over 30-60 minutes.
-
Monitor: Maintain internal temperature < 10°C.
-
-
Reaction: Allow to warm to 20-25°C (Room Temp) and stir for 2-4 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] Look for the disappearance of the chloro-starting material.
-
-
Quench & Workup (Critical):
-
Adjust pH to 6.5 – 7.0 using dilute acetic acid or HCl. Do not drop below pH 5 (risk of acetal formation).
-
Concentrate the solvent under reduced pressure (keep bath < 40°C).
-
Slurry the residue in water to dissolve inorganic salts (NaCl), then filter the solid product.
-
Troubleshooting & FAQs
Module A: Yield & Conversion Issues
Q1: The reaction has stalled with 20% starting material remaining. Should I add more base and heat it? A: Proceed with caution.
-
Diagnosis: The reaction is likely equilibrium-limited or suffering from poor solubility.
-
Solution: Do not heat above 40°C, as this triggers the Cannizzaro reaction on the aldehyde. Instead:
-
Add a small increment of NaOMe (0.1 eq).
-
If solubility is the issue, add dry THF (tetrahydrofuran) to solubilize the starting material.
-
Ensure your methanol is anhydrous; water competes with methoxide, creating the hydroxy-impurity (pyrimidone) which is unreactive.
-
Q2: My yield is low (<50%), and the product is water-soluble during workup. A: The product has an amino group and an aldehyde; it can be amphoteric.
-
Fix: Avoid aqueous extraction if possible. After neutralization, evaporate the MeOH/THF to dryness. Triturate the solid residue with cold water (to remove NaCl) and filter immediately. If the product dissolves in water, salt out with NaCl and extract into Ethyl Acetate or DCM.
Module B: Impurity Profiling
Q3: I see a new spot on TLC that moves slightly faster than the product. What is it? A: This is likely the Dimethyl Acetal derivative.
-
Cause: This forms if the workup becomes too acidic (pH < 5) in the presence of Methanol, or if the reaction mixture was heated with an acid catalyst inadvertently.
-
Remediation: Treat the crude mixture with dilute aqueous acid (HCl, 1M) for 15 minutes at RT to hydrolyze the acetal back to the aldehyde, then neutralize immediately.
Q4: The product is turning into a carboxylic acid (4-amino-6-methoxypyrimidine-5-carboxylic acid). A: You are observing oxidation or the Cannizzaro reaction .
-
Cause: Presence of oxidants or strong base at high temperatures.
-
Prevention: Degas your solvents with Nitrogen/Argon before use. Ensure the NaOMe addition is performed at 0°C. Do not store the aldehyde in basic solution for extended periods.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for common synthetic failures.
References
-
Vilsmeier-Haack Mechanism & Pyrimidines
-
Nucleophilic Substitution on Pyrimidines (
):- Title: "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde."
- Source:Molecules (MDPI), 2022.
-
URL:[Link]
- Relevance: Validates the reactivity of the chloro-aldehyde precursor with alkoxides.
-
Synthesis of 4-Amino-5-pyrimidinecarbonitriles (Analogous Chemistry)
-
Commercial Precursor Data
- Title: "4-Amino-6-chloropyrimidine-5-carbaldehyde Safety & Properties."
-
Source: BLD Pharm.[5]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Amino-6-methoxypyrimidine-5-carbaldehyde and Its Analogs
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Versatile Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] Within this broad class of compounds, 4-aminopyrimidine derivatives have garnered significant interest for their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This guide focuses on the biological activity of 4-Amino-6-methoxypyrimidine-5-carbaldehyde, a molecule of interest due to its structural features that suggest a predisposition for biological activity.
While direct experimental data on the biological activity of 4-Amino-6-methoxypyrimidine-5-carbaldehyde is not extensively available in current literature, a comparative analysis of its structurally related analogs can provide valuable insights into its potential therapeutic applications. This guide will objectively compare the known biological activities of key analogs, providing supporting experimental data where available, and detailing the methodologies used to generate these findings. By examining the structure-activity relationships of these related compounds, we can infer the likely biological profile of 4-Amino-6-methoxypyrimidine-5-carbaldehyde and guide future research in its evaluation.
Comparative Analysis of Biological Activities
The biological potential of 4-Amino-6-methoxypyrimidine-5-carbaldehyde can be extrapolated by examining analogs where the methoxy group at the 6-position is replaced by other substituents, or where the carbaldehyde at the 5-position is modified. The core 4-aminopyrimidine scaffold is a well-established pharmacophore, and its activity is often modulated by the nature of the substituents at the C5 and C6 positions.
Anticipated Anticancer and Kinase Inhibitory Activity
The 4-aminopyrimidine core is a prevalent feature in a multitude of kinase inhibitors.[1][2][3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The substituents at the C5 and C6 positions play a critical role in determining potency and selectivity by occupying adjacent hydrophobic pockets.
A close analog, 4-Amino-6-chloropyrimidine-5-carbaldehyde , is a known intermediate in the synthesis of compounds with anticancer and antiviral properties.[4][5][6] Its reported anticancer activity is attributed to the inhibition of DNA replication and protein synthesis.[4] This suggests that our target compound, with a methoxy group instead of chlorine, may also possess cytotoxic activity. The methoxy group, being less electron-withdrawing than chlorine, might modulate the electronic properties of the pyrimidine ring and influence its interaction with biological targets.
Furthermore, derivatives of 4-aminopyrazolopyrimidine, which share the 4-aminopyrimidine moiety, are potent inhibitors of a wide range of tyrosine and serine/threonine kinases, including BTK, EGFR, FGFR, and PI3K, often with IC50 values in the nanomolar range.[2]
Table 1: Comparative Kinase Inhibitory Activity of 4-Aminopyrimidine Analogs
| Compound/Analog Class | Target Kinase(s) | Reported IC50 Values | Reference(s) |
| 4-Aminopyrazolopyrimidine Derivatives | BTK, EGFR | 0.17 nM, 0.21 nM | [2] |
| 4-Aminopyrazolopyrimidine Derivatives | Src | 0.9 nM | [2] |
| 4,6-Disubstituted Pyrimidines | MARK4 | Micromolar (µM) range | |
| 2,4-Diaminopyrimidine Derivatives | Pan-TRK | Potent Inhibition | [7] |
This table presents a selection of data from various studies on analogs to illustrate the potential of the 4-aminopyrimidine scaffold. Direct comparison is limited by differing assay conditions.
The data in Table 1 strongly suggests that the 4-aminopyrimidine scaffold is a versatile platform for developing potent kinase inhibitors. The specific kinase targets and potency are heavily influenced by the substituents on the pyrimidine ring. It is therefore highly probable that 4-Amino-6-methoxypyrimidine-5-carbaldehyde will exhibit inhibitory activity against one or more protein kinases.
Workflow for Kinase Inhibitor Screening
Caption: A generalized workflow for in vitro kinase inhibitor screening.
Potential Antimicrobial Activity
Substituted pyrimidines are also well-documented for their antimicrobial properties. The structural features of 4-Amino-6-methoxypyrimidine-5-carbaldehyde, including the presence of nitrogen and oxygen atoms capable of forming hydrogen bonds, suggest potential interactions with microbial enzymes or other cellular components.
Studies on various substituted pyrimidines have demonstrated their efficacy against a range of bacterial and fungal pathogens. For instance, multi-substituted pyrimidines have been shown to inhibit the growth and biofilm formation of Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values in the micromolar range.[8]
Table 2: Comparative Antimicrobial Activity of Substituted Pyrimidine Analogs
| Compound/Analog Class | Microbial Strain(s) | Reported MIC/IC50 Values | Reference(s) |
| Multisubstituted Pyrimidines | Staphylococcus aureus | MIC: 40 µM | [8] |
| Multisubstituted Pyrimidines | S. aureus (Biofilm) | IC50: 11.6 - 62.0 µM | [8] |
| Pyrimidin-2-ol/thiol/amine Analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | MIC: 0.77 - 1.73 µM/ml | [9] |
| 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives | Gram-positive & Gram-negative bacteria, Fungi | MIC: 15.50 - 102 µM | [10] |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | MIC: 8 mg/L | [11] |
This table showcases the antimicrobial potential of various pyrimidine-based scaffolds. The diverse range of active compounds underscores the promise of this chemical class in antimicrobial drug discovery.
The data presented in Table 2 indicates that the pyrimidine scaffold is a viable starting point for the development of novel antimicrobial agents. The specific substitutions on the pyrimidine ring are crucial for determining the spectrum and potency of antimicrobial activity. Therefore, it is plausible that 4-Amino-6-methoxypyrimidine-5-carbaldehyde could exhibit activity against various bacterial and/or fungal strains.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key biological assays discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to the kinase activity. Luminescence is generated by a luciferase-luciferin reaction that is dependent on ATP.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate peptide
-
ATP
-
4-Amino-6-methoxypyrimidine-5-carbaldehyde (or analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent Kinase Assay Kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well microplates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-6-methoxypyrimidine-5-carbaldehyde in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Kinase Reaction: a. To each well of the microplate, add the kinase, substrate, and assay buffer. b. Add the serially diluted compound or DMSO (vehicle control). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (no kinase control) from all wells. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Amino-6-methoxypyrimidine-5-carbaldehyde (or analog)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). c. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate the percentage of cell viability for each treatment group compared to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
4-Amino-6-methoxypyrimidine-5-carbaldehyde (or analog)
-
Sterile 96-well microplates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: a. Add 50 µL of sterile broth to all wells of a 96-well plate. b. Add 50 µL of the compound stock solution to the first well and mix. c. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
Inoculation: a. Dilute the standardized microbial inoculum in broth to the final required concentration (e.g., 5 x 10^5 CFU/mL for bacteria). b. Add 50 µL of the diluted inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-Amino-6-methoxypyrimidine-5-carbaldehyde is currently limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The prevalence of the 4-aminopyrimidine scaffold in numerous kinase inhibitors and anticancer agents, coupled with the demonstrated antimicrobial activity of various substituted pyrimidines, suggests that 4-Amino-6-methoxypyrimidine-5-carbaldehyde is a promising candidate for screening in these therapeutic areas.
The methoxy and carbaldehyde functionalities offer opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and direct biological evaluation of 4-Amino-6-methoxypyrimidine-5-carbaldehyde against a panel of cancer cell lines and microbial strains. Furthermore, screening against a broad panel of protein kinases will be crucial to identify potential molecular targets and elucidate its mechanism of action. The detailed protocols provided in this guide offer a robust framework for initiating these essential investigations.
References
-
Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. PMC. 2021 Apr 12. Available from: [Link]
-
Chem-Impex. 4-Amino-6-chloropyrimidine-5-carbaldehyde. Available from: [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of Chemical and Pharmaceutical Research. 2017 Jun 9;9(6):134-142. Available from: [Link]
-
Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. 2024 Nov 11. Available from: [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PMC. 2022 Jul 22. Available from: [Link]
-
Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. ResearchGate. 2025 Aug 7. Available from: [Link]
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. PMC. Available from: [Link]
-
Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. PMC. 2025 Feb 19. Available from: [Link]
-
Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate. Available from: [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available from: [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. ResearchGate. Available from: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available from: [Link]
-
Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. Available from: [Link]
-
Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI. Available from: [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. Available from: [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available from: [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Available from: [Link]
Sources
- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. :: 4-Amino-6-chloropyrimidine-5-carbaldehyde | CAS No.14160-93-1 | SVAK Lifesciences :: [svaklifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Amino-6-methoxypyrimidine-5-carbaldehyde
4-Amino-6-methoxypyrimidine-5-carbaldehyde is a pivotal building block in medicinal chemistry and drug discovery. Its unique trifunctional pyrimidine scaffold, featuring an amino group, a methoxy group, and a reactive carbaldehyde, makes it an invaluable precursor for the synthesis of a diverse range of complex heterocyclic systems. These resulting compounds often exhibit significant biological activities, underpinning their importance in the development of novel therapeutics. The strategic introduction of the formyl group at the C5 position of the 4-amino-6-methoxypyrimidine core is a critical transformation that dictates the overall efficiency of any synthetic campaign.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to 4-Amino-6-methoxypyrimidine-5-carbaldehyde. We will delve into the mechanistic rationale behind the most prevalent method, the Vilsmeier-Haack reaction, and explore potential alternative strategies. By presenting a critical evaluation of reported yields and experimental considerations, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Comparative Analysis of Synthetic Methodologies
The synthesis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde predominantly relies on the electrophilic formylation of the electron-rich pyrimidine ring of 4-amino-6-methoxypyrimidine. The Vilsmeier-Haack reaction stands as the most widely employed and well-documented method for this transformation.
| Synthesis Method | Starting Material | Reagents | Typical Yield | Key Advantages | Potential Challenges |
| Vilsmeier-Haack Reaction | 4-Amino-6-methoxypyrimidine | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Moderate to Good (yields for analogous systems are reported in the 60-70% range)[1] | Well-established, reliable, uses readily available and inexpensive reagents. | Exothermic reaction requiring careful temperature control, potential for side reactions if not optimized, workup can be challenging. |
| Alternative Formylation Methods | 4-Amino-6-methoxypyrimidine | Various (e.g., Duff reaction, Reimer-Tiemann reaction) | Generally lower yields and less common for this specific substrate. | May offer milder conditions for sensitive substrates. | Often require specific activating groups on the substrate and may not be as efficient as the Vilsmeier-Haack reaction for this particular transformation. |
Expert Insight: The electron-donating nature of both the amino and methoxy groups on the pyrimidine ring strongly activates the C5 position towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly favorable and logical choice. The challenge lies in controlling the reactivity to prevent potential side reactions, such as N-formylation or polymerization.
The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds through the in-situ formation of a highly electrophilic species known as the Vilsmeier reagent.
Workflow for the Vilsmeier-Haack Reaction
Caption: General workflow of the Vilsmeier-Haack formylation.
Step-by-Step Mechanistic Pathway
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of dimethylformamide (DMF) with a halide, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C5 position of 4-amino-6-methoxypyrimidine acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step is the key to the regioselective formylation.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, 4-Amino-6-methoxypyrimidine-5-carbaldehyde.
Experimental Protocols
Synthesis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (A Key Analogue)
While a specific protocol for the target molecule with a methoxy group is not readily available in peer-reviewed literature with precise yield data, the synthesis of the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde provides a robust and adaptable procedure. This synthesis starts from the commercially available 2-amino-4,6-dihydroxypyrimidine. [1] Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Vilsmeier-Haack Formylation and Chlorination: In a fume hood, cautiously add phosphorus oxychloride to a stirred solution of 2-amino-4,6-dihydroxypyrimidine in dimethylformamide at a controlled temperature (typically 0-10 °C).
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.
Expert Note: The concurrent chlorination of the hydroxyl groups is a common and often desired outcome in the Vilsmeier-Haack reaction of hydroxypyrimidines. This di-chloro intermediate is a versatile precursor for further functionalization via nucleophilic aromatic substitution (SNAAr) reactions.
Synthesis of a 4-Amino-6-alkoxypyrimidine-5-carbaldehyde Derivative via SNAAr
This protocol illustrates the subsequent conversion of a dichloropyrimidine carbaldehyde to an alkoxy derivative, demonstrating a potential two-step route to the target molecule or its analogs. A reported synthesis of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde proceeds with a 60% yield. [1] Materials:
-
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
-
Indoline (or another nucleophile)
-
Methanol
-
Sodium hydroxide (NaOH)
Procedure:
-
To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde and indoline in methanol, add a solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by TLC.
-
The solid product is isolated by filtration and can be recrystallized from ethanol.
Trustworthiness and Self-Validation
The protocols described are based on established and reliable chemical transformations. The Vilsmeier-Haack reaction is a cornerstone of heterocyclic synthesis, and its mechanism is well-understood. The progress of these reactions can be readily monitored by standard analytical techniques such as TLC, and the identity and purity of the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product also serves as a reliable indicator of purity.
Conclusion and Future Outlook
The Vilsmeier-Haack reaction remains the most practical and efficient method for the synthesis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde and its analogs. While direct comparative yield data for various methods on the exact target molecule is sparse in the literature, the high yields reported for analogous systems underscore the robustness of this approach. For researchers requiring this key intermediate, a two-step strategy involving the Vilsmeier-Haack formylation/chlorination of an appropriate dihydroxypyrimidine precursor followed by a nucleophilic substitution with methoxide is a logical and promising synthetic route.
Future research may focus on the development of milder and more environmentally benign formylation methods. However, the cost-effectiveness and proven reliability of the Vilsmeier-Haack reaction ensure its continued prevalence in both academic and industrial settings for the foreseeable future.
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
